1-(Piperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone
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Description
1-(Piperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone, also known as PTPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PTPE is a thioether derivative of pyridazine and has been studied for its potential use in drug discovery, as well as its effects on biochemical and physiological processes.
Scientific Research Applications
Microwave Assisted Synthesis and Antibacterial Activity
A study demonstrated the microwave-assisted synthesis of compounds containing the piperidine moiety, leading to derivatives with significant antibacterial activity. This highlights the compound's utility in the development of new antibacterial agents through efficient synthetic routes (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticancer Activity
Another research effort focused on the synthesis of piperazine-2,6-dione derivatives, evaluating their anticancer activity. This underscores the potential of piperidine-related structures in contributing to the discovery of new anticancer compounds (Kumar, Kumar, Roy, & Sondhi, 2013).
Hydrogen-Bonding Patterns in Enaminones
The study of hydrogen-bonding patterns in enaminones, including piperidin-2-ylidene analogues, provided insights into the structural basis of their reactivity and potential applications in designing molecules with desired properties (Balderson, Fernandes, Michael, & Perry, 2007).
Synthesis and Spectroscopic Characterization
Research on the synthesis and spectroscopic characterization of a compound involving piperidin-1-yl revealed its thermal stability and potential for further biological applications, emphasizing the importance of structural analysis in drug development (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Discovery of Acetylcholinesterase Inhibitors
A novel discovery process led to the identification of 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors, showcasing the compound's relevance in the search for treatments for neurological disorders (Xing, Fu, Shi, Lu, Zhang, & Hu, 2013).
Analgesic and Antiparkinsonian Activities
A study synthesized thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from a precursor related to piperidine, evaluating their analgesic and antiparkinsonian activities. This research illustrates the compound's contribution to developing new therapeutic agents for pain and Parkinson's disease (Amr, Maigali, & Abdulla, 2008).
properties
IUPAC Name |
2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-14-5-7-15(8-6-14)16-9-10-17(20-19-16)23-13-18(22)21-11-3-2-4-12-21/h5-10H,2-4,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHLKVXTNHCUBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone |
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